molecular formula C11H15ClN2O3 B8351573 1-Chloro-2-[[[(3,4-dimethoxyphenyl)amino]carbonyl]amino]ethane

1-Chloro-2-[[[(3,4-dimethoxyphenyl)amino]carbonyl]amino]ethane

Cat. No. B8351573
M. Wt: 258.70 g/mol
InChI Key: FOEQXRHTNXXRPW-UHFFFAOYSA-N
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Patent
US04801705

Procedure details

To a solution of 82.6 g (0.32 mol) of 1-chloro-2-[[[(3,4-dimethoxyphenyl)amino]carbonyl]amino]ethane in 800 ml of ethanol was added dropwise a solution of 21.5 g (0.383 mol) of potassium hydroxide in 400 ml of ethanol. The mixture was stirred for two days at room temperature and the precipitate filtered off by suction. The crude product was recrystallized from 1.5 l of ethyl acetate containing 10% methanol; yield, 52.5 g; melting point 168° C.
Quantity
82.6 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1)=[O:6].[OH-].[K+]>C(O)C>[CH3:17][O:16][C:10]1[CH:9]=[C:8]([N:7]2[CH2:2][CH2:3][NH:4][C:5]2=[O:6])[CH:13]=[CH:12][C:11]=1[O:14][CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
82.6 g
Type
reactant
Smiles
ClCCNC(=O)NC1=CC(=C(C=C1)OC)OC
Name
Quantity
21.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for two days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate filtered off by suction
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from 1.5 l of ethyl acetate containing 10% methanol
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
COC=1C=C(C=CC1OC)N1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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